N-Octanoyl-DL-homoserine lactone

描述

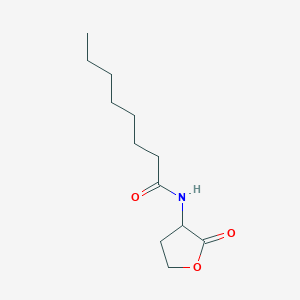

N-(2-oxooxolan-3-yl)octanamide: It is characterized by the presence of an oxo group at the 2-position of an oxolane ring and an octanamide chain

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxooxolan-3-yl)octanamide typically involves the reaction of octanoic acid with an appropriate amine derivative under controlled conditions . The reaction is often catalyzed by a dehydrating agent to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production methods for N-(2-oxooxolan-3-yl)octanamide may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity . The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .

化学反应分析

Types of Reactions: N-(2-oxooxolan-3-yl)octanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted amides and esters.

科学研究应用

Immunological Applications

Adjuvant Potential in Vaccine Formulations

Recent studies have demonstrated the potential of C8-HSL as an adjuvant in vaccine formulations. A proof-of-concept study indicated that C8-HSL microparticles (MP) significantly enhance the immune response when combined with various vaccines, including those for Zika and measles. The results showed that the combination of C8-HSL MP with these vaccines resulted in a higher release of nitric oxide (NO) from dendritic cells compared to traditional adjuvants like alum and MF59, suggesting a robust immunostimulatory effect .

Table 1: Immunological Response Comparison

| Vaccine Type | Adjuvant Used | NO Release (p-value) |

|---|---|---|

| Zika | C8-HSL MP | ≤ 0.001 |

| Measles | C8-HSL MP | ≤ 0.001 |

| Influenza | C8-HSL MP | ≤ 0.001 |

| Influenza | Alum | Not significant |

This table illustrates the enhanced immunological response observed with C8-HSL compared to traditional adjuvants.

Microbial Applications

Regulation of Virulence and Infection Prevention

C8-HSL plays a critical role in bacterial communication and can influence virulence factors in pathogens such as Pseudomonas aeruginosa, particularly relevant in cystic fibrosis infections. By modulating gene expression through quorum sensing, C8-HSL can potentially reduce pathogenicity and enhance the effectiveness of treatments against biofilm-forming bacteria .

Case Study: Quorum Sensing Modulation

A study focusing on Chromobacterium violaceum demonstrated that C8-HSL could induce violacein production in mutants that typically do not express this pigment. This finding highlights its role as a signaling molecule in regulating gene expression linked to virulence .

Pharmaceutical Applications

Nucleic Acid and Protein Delivery Systems

C8-HSL has also been investigated for its utility in drug delivery systems, particularly for nucleic acids and proteins. Its ability to facilitate cellular uptake makes it a candidate for enhancing the delivery efficiency of therapeutic agents .

Table 2: Delivery System Applications

| Application Type | Description |

|---|---|

| Nucleic Acid Delivery | Enhances cellular uptake of RNA/DNA |

| Protein Delivery | Improves bioavailability of proteins |

作用机制

The mechanism of action of N-(2-oxooxolan-3-yl)octanamide involves its interaction with specific molecular targets and pathways . In bacteria, it acts as a signaling molecule in quorum sensing, regulating gene expression and influencing bacterial behavior . The compound binds to regulatory proteins, triggering a cascade of molecular events that modulate cellular processes .

相似化合物的比较

N-(2-oxotetrahydrofuran-3-yl)octanamide: Shares a similar structure but differs in the position of the oxo group.

N-octanoyl-L-homoserine lactone: Another N-acyl-amino acid derivative with similar biological functions.

Uniqueness: N-(2-oxooxolan-3-yl)octanamide is unique due to its specific structural features and its role in quorum sensing . Its distinct oxo group position and amide linkage confer unique chemical and biological properties .

生物活性

N-Octanoyl-DL-homoserine lactone (C8-HSL) is a member of the N-acyl homoserine lactones (AHLs) family, which are signaling molecules utilized in quorum sensing by various Gram-negative bacteria. These compounds play critical roles in bacterial communication and have significant implications for both plant and animal biology.

Quorum Sensing and Bacterial Communication

AHLs, including C8-HSL, are synthesized by bacteria to regulate gene expression in response to population density. This process is crucial for coordinating collective behaviors such as biofilm formation, virulence factor production, and bioluminescence. For instance, studies have shown that C8-HSL influences the pathogenicity of Burkholderia cenocepacia by modulating quorum sensing systems, thereby affecting its virulence against model organisms like Caenorhabditis elegans .

Plant Responses to C8-HSL

Recent research highlights the role of C8-HSL in enhancing plant defenses against pathogens. For example, Arabidopsis plants treated with N-3-oxo-octanoyl homoserine lactone (3OC8-HSL), a derivative of C8-HSL, exhibited increased resistance to Pseudomonas syringae pv. tomato DC3000. This priming effect was associated with elevated levels of salicylic acid (SA) and enhanced activity of defense-related enzymes such as peroxidase and catalase . The mechanism involves the activation of the SA pathway, which is critical for plant immune responses.

The biological activity of C8-HSL can be attributed to its ability to modulate various signaling pathways in both plants and bacteria. In plants, it primes defense responses through the jasmonic acid (JA) pathway and auxin signaling . In bacteria, it influences gene expression related to virulence and biofilm formation.

Table 1: Summary of Biological Activities

| Biological Activity | Effect | Organism |

|---|---|---|

| Quorum Sensing Modulation | Alters virulence factors | Burkholderia cenocepacia |

| Plant Defense Priming | Increases resistance to pathogens | Arabidopsis thaliana |

| Enzyme Activity Enhancement | Boosts defense enzyme activities | Various plant species |

| Gene Expression Regulation | Modulates genes involved in metabolism | Various bacteria |

Case Studies

- Plant Defense Mechanism : A study demonstrated that pretreating Arabidopsis leaves with 3OC8-HSL significantly reduced disease symptoms upon subsequent infection with PstDC3000. The treated plants showed a marked increase in SA levels and defense-related gene expression compared to untreated controls .

- Bacterial Pathogenicity : In a model using C. elegans, researchers found that the introduction of C8-HSL enhanced the pathogenicity of a quorum sensing-deficient mutant strain of B. cenocepacia, indicating that C8-HSL can restore virulence through quorum sensing pathways .

Research Findings

- Proteomic Changes : Treatment with C8-HSL has been shown to induce significant changes in protein expression profiles in various organisms. For instance, in cyanobacteria, exposure to C8-HSL led to upregulation of proteins involved in carbohydrate metabolism and downregulation of others related to energy expenditure .

- Microbial Community Dynamics : The addition of C8-HSL has been linked to shifts in microbial community structures, particularly enhancing Actinobacteria populations during anaerobic digestion processes .

属性

IUPAC Name |

N-(2-oxooxolan-3-yl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-2-3-4-5-6-7-11(14)13-10-8-9-16-12(10)15/h10H,2-9H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEJEOJPJVRHMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801046077 | |

| Record name | N-Octanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-30-6 | |

| Record name | N-Octanoyl-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801046077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。